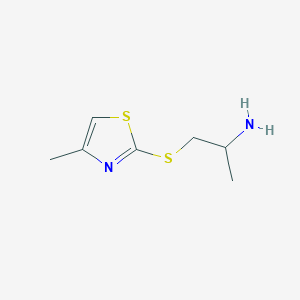
Methyl 2-(5-bromo-4-methylthiophen-2-YL)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with a methyl ester and a keto group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate typically involves the bromination of 4-methylthiophene followed by esterification and oxidation reactions. One common method includes:
Bromination: 4-methylthiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-4-methylthiophene.
Esterification: The brominated product is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.
Oxidation: Finally, the ester is oxidized using an oxidizing agent such as potassium permanganate to introduce the keto group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. Conversely, the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted thiophene derivatives.
- Hydroxylated products.
- Sulfoxides and sulfones.
- Coupled products with various functional groups.
科学的研究の応用
Chemistry: Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials, such as conducting polymers and organic semiconductors.
Biology and Medicine: In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile building block for various chemical processes.
作用機序
The mechanism of action of Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and the keto group are key reactive sites. The bromine atom can undergo substitution reactions, while the keto group can participate in reduction or oxidation reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
- Methyl 2-(5-bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (5-Bromo-4-methylthiophen-2-yl)boronic acid
- 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Comparison: Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate is unique due to the presence of both a bromine atom and a keto group, which provide distinct reactivity compared to similar compounds. For example, Methyl 2-(5-bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contains a boronic ester group, making it more suitable for coupling reactions, while (5-Bromo-4-methylthiophen-2-yl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions. 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, on the other hand, lacks the ester functionality, which limits its reactivity in certain synthetic applications.
特性
分子式 |
C8H7BrO3S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC名 |
methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H7BrO3S/c1-4-3-5(13-7(4)9)6(10)8(11)12-2/h3H,1-2H3 |
InChIキー |
UJOQOKBWTPUAIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)C(=O)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13247634.png)
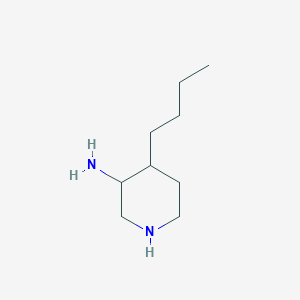
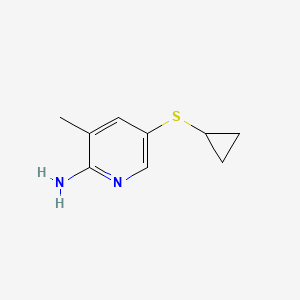
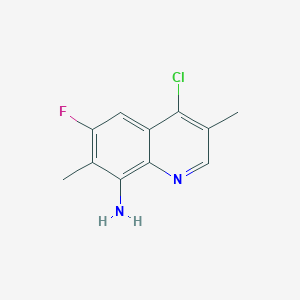
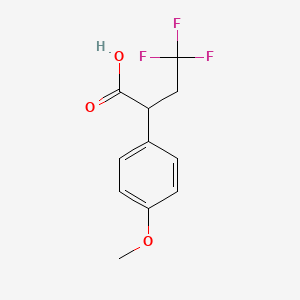
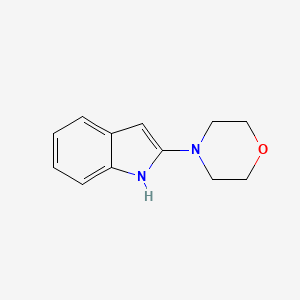
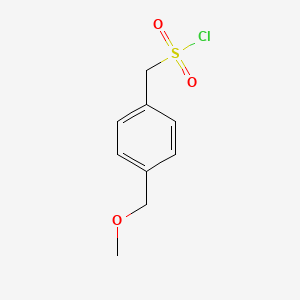
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
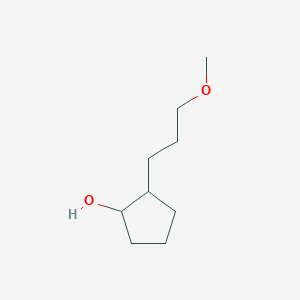
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
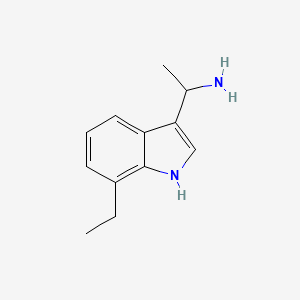
![6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine](/img/structure/B13247701.png)
